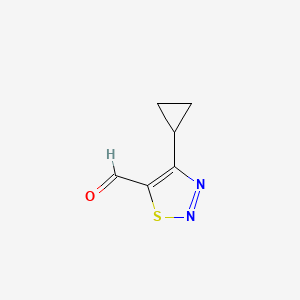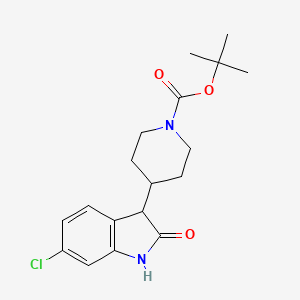![molecular formula C26H32N2O2 B7549487 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide, also known as OCPA, is a synthetic compound that has gained significant attention in the field of scientific research. OCPA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Wirkmechanismus
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide acts as a competitive inhibitor of PTP1B by binding to the active site of the enzyme. PTP1B plays a critical role in the negative regulation of insulin signaling by dephosphorylating insulin receptor substrate proteins. Inhibition of PTP1B by 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide leads to increased insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been shown to reduce body weight and improve metabolic parameters in obese mice. In addition, 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to inhibit cancer cell growth and migration in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is its high potency and selectivity for PTP1B. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to have minimal off-target effects in cells and animal models. However, one of the limitations of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide could focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. In addition, further studies could investigate the pharmacokinetics and toxicity of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide in animal models and humans. Finally, the development of more potent and selective PTP1B inhibitors could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cancer.
In conclusion, 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide acts as a potent inhibitor of PTP1B, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes. While 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has some limitations in experimental settings, its high potency and selectivity make it a valuable tool for scientific research. Future research on 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide could lead to the development of novel therapeutic agents for the treatment of metabolic disorders and cancer.
Synthesemethoden
The synthesis of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 4-(octyloxy)benzaldehyde with malononitrile in the presence of sodium ethoxide, followed by the reaction of the resulting compound with 1-phenylethylamine and acetic anhydride. The final step involves the reaction of the resulting compound with acetic acid to obtain 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-octoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-3-4-5-6-7-11-18-30-25-16-14-22(15-17-25)19-24(20-27)26(29)28-21(2)23-12-9-8-10-13-23/h8-10,12-17,19,21H,3-7,11,18H2,1-2H3,(H,28,29)/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGMTKIPSDYDE-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
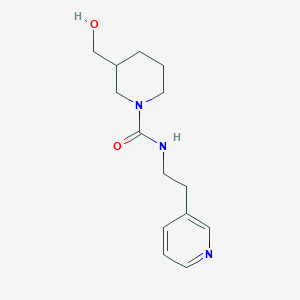
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)

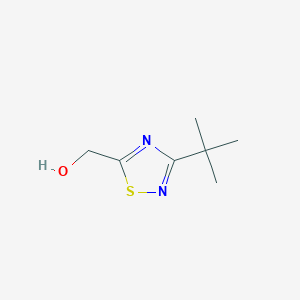
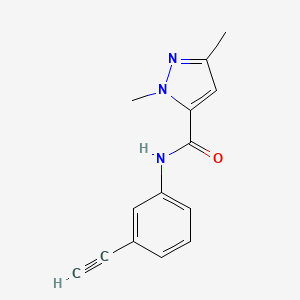
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
